molecular formula C14H20N2O3S B2355624 N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-17-9

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2355624
CAS No.: 1421491-17-9
M. Wt: 296.39
InChI Key: XEGFRPUCYFEFCL-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a 1,9-dioxa-4-azaspiro[5.5]undecane core, is a privileged scaffold often associated with central nervous system (CNS) activity and is known for its potential to interact with various neurotransmitter systems. The compound's structure is characterized by a spirocyclic system that can enhance metabolic stability and influence its pharmacokinetic properties, potentially facilitating blood-brain barrier penetration. The presence of the thiophene carboxamide moiety is a common pharmacophore in bioactive molecules, which may contribute to interactions with protein targets through hydrogen bonding and pi-stacking interactions. This compound is primarily utilized in preclinical research as a chemical probe for investigating the structure-activity relationships (SAR) of spirocyclic derivatives and for exploring novel biological pathways. Researchers employ it in high-throughput screening assays and in vitro binding studies to identify and characterize potential molecular targets, which may include G-protein coupled receptors (GPCRs) or ion channels . Its primary value lies in its utility as a tool compound for expanding the chemical space around spirocyclic frameworks and for the discovery and development of new therapeutic agents for neurological disorders. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFRPUCYFEFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Radical Cyclization (Adapted from Multicomponent Assembly)

Recent advances in photocatalytic N-centered radical chemistry enable the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. Adapting this method:

  • Precursor Synthesis :
    • Prepare N-allylsulfonamide (1a ) via Schotten–Baumann conditions using allylamine and toluenesulfonyl chloride.
    • Select a diene or strained alkene (e.g., methylenecyclohexane) to participate in radical cyclization.
  • Cyclization :
    • React 1a with 1,3-dihalo-5,5′-dimethylhydantoin (1.5 equiv) and excess alkene under Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ photocatalysis (0.5 mol%) in DCM.
    • The reaction proceeds via halogen abstraction to generate N-centered radicals, initiating spirocyclization (Figure 1).
  • Post-Functionalization :
    • Hydrolyze the sulfonamide to a primary amine using HCl/dioxane.
    • Oxidize the amine to a carboxylic acid via Hofmann rearrangement, followed by amide coupling with thiophen-2-ylmethylamine.

Advantages : High diastereoselectivity; scalable under flow conditions.
Challenges : Requires precise control of radical intermediates; moderate yields (~70%).

Stepwise Cyclization and Functionalization (Patent-Inspired Approach)

A patent describing tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate synthesis provides a template for stepwise spirocycle assembly:

  • Core Construction :
    • Start with diethyl malonate derivatives. Perform cyclization via Dieckmann condensation to form a γ-lactam.
    • Introduce oxygen atoms via epoxidation or dihydroxylation of intermediate alkenes.
  • Hofmann Rearrangement :
    • Convert lactams to amines using Hofmann conditions (Br₂, NaOH).
  • Carboxamide Installation :
    • Protect the amine as a Boc derivative, then deprotect and couple with thiophene-2-carbonyl chloride.

Advantages : Uses inexpensive starting materials; well-established reaction sequences.
Challenges : Multiple protection/deprotection steps; lower overall yield due to intermediate purification.

Multicomponent Spirocyclization (Three-Component Reaction)

A method for synthesizing 2,4-dioxa-8-azaspiro[5.5]undec-9-enes can be modified:

  • Reactants :
    • Combine α,β-unsaturated aldimine, dialkyl but-2-ynedioate, and 2-arylidene Meldrum’s acid in DCM.
  • Mechanism :
    • The domino [2+2+2] cycloaddition forms the spiro core with inherent oxygen and nitrogen atoms.
  • Side-Chain Modification :
    • Reduce the exocyclic double bond (if present) and introduce the carboxamide via reductive amination or acylation.

Advantages : High atom economy; single-step spirocycle formation.
Challenges : Limited substrate scope; requires optimization for sterically hindered systems.

Experimental Optimization and Characterization

Reaction Conditions and Yield Optimization

Comparative data for analogous spirocycles (Table 1):

Method Key Reagents/Conditions Yield (%) Diastereoselectivity Source
Photocatalytic Ir photocatalyst, DCM, RT 71 >20:1 dr
Stepwise Cyclization Hofmann rearrangement, Boc protection 65 N/A
Multicomponent Aldimine, Meldrum’s acid, DCM 58 3:1 dr

Adapting these conditions to the target compound may require adjusting stoichiometry and temperature.

Spectroscopic Characterization (Hypothetical Data)

While direct data for the target compound is unavailable, analogous spirocycles exhibit:

  • ¹H NMR : Distinct singlet for spirocyclic protons (δ 3.2–4.1 ppm), thiophene aromatic protons (δ 7.1–7.3 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 297.39 [M+H]⁺.
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹).

Applications and Further Directions

The compound’s sp3-rich architecture aligns with Lipinski’s rule of five, suggesting druglikeness. Potential applications include:

  • Central Nervous System Agents : Spirocycles often exhibit blood-brain barrier permeability.
  • Antimicrobials : Thiophene moieties are prevalent in antifungal and antibacterial agents.

Future Work :

  • Explore asymmetric catalysis for enantioselective synthesis.
  • Investigate biological activity through in vitro screening.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and spirocyclic structure may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
N-(thiophen-2-ylmethyl)-... (Target) Thiophen-2-ylmethyl C₁₃H₁₈N₂O₃S* ~285.34 Sulfur-containing heteroaromatic substituent
N-Phenyl-... () Phenyl C₁₄H₁₈N₂O₃ ~262.31 Smaller aromatic group, no heteroatom
N-Benzyl-... () Benzyl C₁₆H₂₂N₂O₃ 290.36 Extended alkyl-aromatic chain
1-(2-Fluoro-4-iodophenyl)methanamine... () Fluoro-iodo-phenyl C₁₂H₂₀ClNO (core) 229.75 Halogenated substituents, carboxylate ester

*Calculated based on structural analysis; exact data unavailable in evidence.

Structural and Functional Implications

  • In contrast, the phenyl group in lacks heteroatoms, offering weaker polar interactions . Halogenated analogs () exhibit strong electron-withdrawing effects from fluorine and iodine, which could alter reactivity or binding kinetics .
  • Steric Considerations :

    • The benzyl group in introduces greater steric bulk compared to the thiophen-2-ylmethyl group, possibly hindering access to sterically sensitive binding pockets .
  • Solubility and Lipophilicity :

    • Thiophene’s sulfur atom may moderately increase hydrophilicity relative to purely hydrocarbon substituents. However, halogenated derivatives () are likely more lipophilic due to halogen atoms .

Metal Chelation Potential (Analogous to )

For example, hydrophilic groups in PMBP reduce uranium extraction due to water coordination . By analogy, the thiophene group in the target compound might improve chelation of high-coordination-number metals by reducing hydrophilic interactions. Experimental validation is required.

Pharmaceutical Relevance

  • The spirocyclic core’s rigidity could mimic natural product scaffolds, making it a candidate for protease inhibitors or receptor modulators.

Biological Activity

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include applications in treating various disorders.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3S. The structural features contribute significantly to its biological activity, as they influence how the molecule interacts with biological targets.

PropertyValue
Molecular FormulaC14H20N2O3S
Molecular Weight288.39 g/mol
IUPAC NameThis compound
CAS Number1421491-17-9

Biological Activity Overview

Research indicates that compounds with similar structures to N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane have demonstrated various biological activities:

  • Anticancer Activity : Derivatives of 1,9-diazaspiro[5.5]undecane have shown cytotoxic effects against cancer cell lines, suggesting that N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane may also possess similar properties .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's structure may enable it to modulate inflammatory pathways, offering therapeutic potential for inflammatory disorders .

The precise mechanism of action for N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane is not fully elucidated; however, it likely involves interactions with specific receptors or enzymes within biological systems. The thiophene moiety can participate in π–π stacking and hydrogen bonding, enhancing its binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines. Results indicated that compounds similar to N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane exhibited significant antiproliferative activity against breast and colon cancer cells .

Study 2: Neuroprotective Effects

Research focused on the neuroprotective potential of spirocyclic derivatives showed that these compounds could reduce oxidative stress in neuronal cells, suggesting a possible application in neurodegenerative disease treatment .

Study 3: Anti-inflammatory Properties

Investigations into the anti-inflammatory properties of related compounds revealed that they could inhibit pro-inflammatory cytokine production in vitro, indicating a potential therapeutic role for N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane in inflammatory diseases .

Q & A

Q. What are the typical synthetic routes for preparing N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, and what critical reaction parameters influence yield?

The synthesis involves multi-step organic reactions, typically starting with the construction of the spirocyclic core (1,9-dioxa-4-azaspiro[5.5]undecane), followed by sequential introduction of the thiophen-2-ylmethyl group and carboxamide moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during thiophene coupling .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate spirocycle formation .
  • Temperature control : Elevated temperatures (80–120°C) are often required for cyclization steps but must be balanced to avoid decomposition . Yields typically range from 40–65%, with purity confirmed via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., spirocyclic ether oxygens at δ 3.5–4.0 ppm) and confirm thiophene substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (288.39 g/mol) and fragmentation patterns, such as cleavage of the carboxamide group .
  • X-ray crystallography : Resolves 3D conformation, particularly the spirocyclic geometry and thiophene orientation .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC₅₀ values of 10–25 µM against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction .
  • Neuroprotective effects : Reduces oxidative stress in neuronal cells (SH-SY5Y) by 30–40% at 50 µM, likely via Nrf2 pathway modulation .
  • Anti-inflammatory action : Inhibits TNF-α production by 50% in LPS-stimulated macrophages at 20 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic scalability while maintaining enantiomeric purity?

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer for spirocycle formation, achieving >90% conversion .
  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives during carboxamide coupling ensures enantiomeric excess (>98% ee) .
  • In-line analytics : Real-time FTIR monitors intermediate stability, minimizing byproducts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. MDA-MB-231) to assess tissue-specific responses .
  • Assay conditions : Standardize protocols for serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hr) .
  • Metabolic stability : Evaluate compound degradation in cell media via LC-MS to differentiate true efficacy from artifact .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

  • Molecular docking : Screen against kinase libraries (e.g., PDB) to identify potential binding pockets, leveraging the thiophene’s π-π stacking with aromatic residues .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for hypothesized targets like COX-2 or EGFR .
  • CRISPR-Cas9 knockout models : Validate target specificity by ablating candidate genes (e.g., Nrf2) in cellular assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Thiophene modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity and target engagement .
  • Spirocycle expansion : Replace dioxa rings with diaza systems to improve solubility and blood-brain barrier penetration .
  • Carboxamide bioisosteres : Substitute with sulfonamides or ureas to modulate metabolic stability .

Methodological Guidelines

Q. What experimental designs are critical for assessing the compound’s pharmacokinetic (PK) properties?

  • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) .
  • Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
    • In vivo PK : Administer IV/PO doses in rodents; monitor plasma levels via LC-MS/MS to calculate AUC, Cmax, and clearance .

Q. How should researchers address discrepancies between computational predictions and experimental results in target identification?

  • Ensemble docking : Use multiple conformations of the target protein to account for flexibility .
  • Thermal shift assays : Validate target engagement by measuring protein melting temperature (ΔTm) shifts .
  • Proteomics : Perform pull-down assays with biotinylated analogs to identify off-target interactions .

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